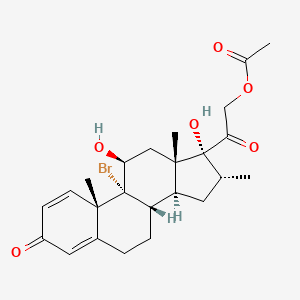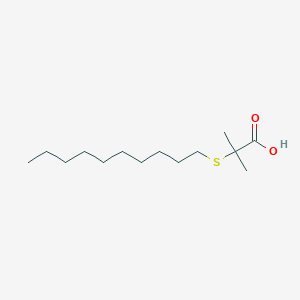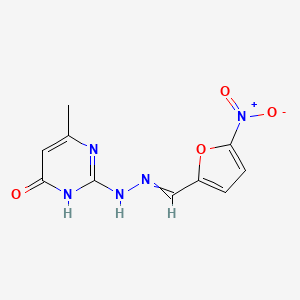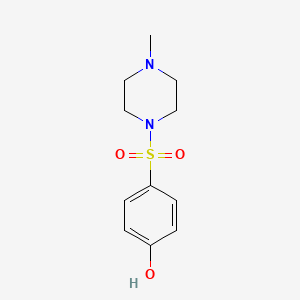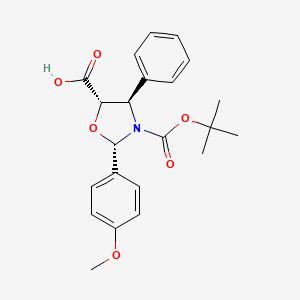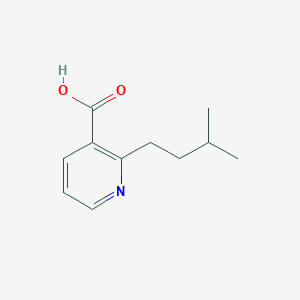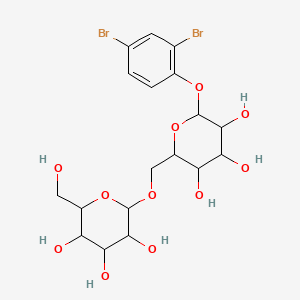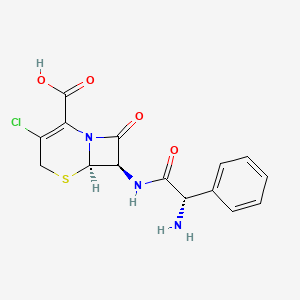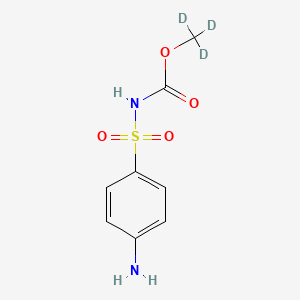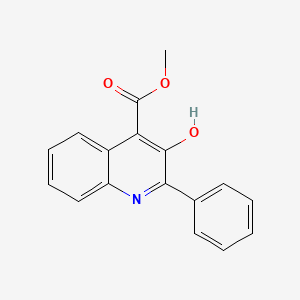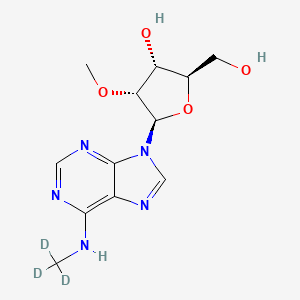![molecular formula C9H15NO3S B13841288 tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(3R)-2-oxothiolan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a thiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiolane derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[(3R)-2-oxothiolan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[(3R)-2-oxothiolan-3-yl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various functionalized compounds, including protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for investigating the behavior of carbamate groups in biological systems.
Medicine: this compound has potential applications in drug development. It is explored for its ability to act as a prodrug, releasing active pharmaceutical ingredients under specific conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active thiolane derivative, which can then interact with enzymes or receptors. The molecular pathways involved include inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
tert-Butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate: Another carbamate derivative with different structural features.
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: A related compound with a piperidine ring.
Uniqueness: tert-Butyl N-[(3R)-2-oxothiolan-3-yl]carbamate is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate compounds and contributes to its specific reactivity and applications.
Eigenschaften
Molekularformel |
C9H15NO3S |
|---|---|
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate |
InChI |
InChI=1S/C9H15NO3S/c1-9(2,3)13-8(12)10-6-4-5-14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 |
InChI-Schlüssel |
IXUYHRLEDLSFSX-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCSC1=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCSC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




